molecular formula C11H12BrNO2 B15253945 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B15253945
M. Wt: 270.12 g/mol
InChI Key: GJNJLPSDJFPTIR-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position. Its molecular structure combines a benzaldehyde core with a bromine atom at the 4-position and a 3-hydroxypyrrolidin-1-yl moiety at the 2-position. This compound has garnered interest in medicinal chemistry, particularly in the development of human presequence protease (hPreP) agonists for Alzheimer’s disease (AD) treatment . However, commercial availability issues (e.g., discontinued status in catalogs) suggest challenges in synthesis or stability .

Preparation Methods

The synthesis of 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves several steps. One common method includes the bromination of 2-(3-hydroxypyrrolidin-1-yl)benzaldehyde. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the benzaldehyde ring .

Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using similar reaction conditions but optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: Research into potential therapeutic applications is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The specific pathways and targets involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural Features and Bioactivity

The table below compares 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde with similar compounds, emphasizing substituent effects, applications, and research findings:

Compound Name Substituents Bioactivity/Application Key Findings Reference
This compound 4-Br, 2-(3-hydroxypyrrolidin-1-yl) hPreP agonist (AD treatment) Bromo and hydroxyl groups enhance proteolytic activity; discontinued commercially.
5-Bromo-2-hydroxybenzaldehyde derivatives 5-Br, 2-OH hPreP agonists Bromo at 5-position improves hydrophilic interactions with hPreP; higher potency.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile 4-Br, 4-Cl-phenyl, 5-CF3, pyrrole core Antifouling agent (marine coatings) Synergistic with copper/zinc compounds; bromo enhances stability and efficacy.
4-(Bromomethyl)benzaldehyde 4-BrCH2 Industrial applications Insufficient toxicological data; potential safety concerns.
Benzaldehyde Unsubstituted Aroma compound (food, fragrances) Lacks bioactivity; volatile and simple structure.

Substituent Effects on Bioactivity

  • Bromine Position :

    • In this compound, the 4-bromo substitution contributes to enzyme activation, but its 5-bromo isomer (as in 5-bromo-2-hydroxybenzaldehyde derivatives) shows superior hPreP agonist activity due to optimized hydrophilic interactions .
    • Substitution with fluoro, methoxy, or hydroxy groups reduces proteolytic activity, highlighting bromine’s unique role in molecular recognition .
  • In contrast, the pyrrole core in the antifouling compound () leverages electron-withdrawing groups (CF3, Cl) for stability in harsh environments .
  • Safety and Commercial Viability :

    • The discontinued status of this compound () contrasts with the commercial use of 4-bromo-2-(4-chlorophenyl)-pyrrole derivatives, suggesting challenges in scalability or toxicity .

Biological Activity

4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a hydroxypyrrolidine moiety. These characteristics suggest potential biological activities, particularly in relation to neurotransmitter systems and enzyme interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrN1_{1}O1_{1}, with a molecular weight of approximately 270.12 g/mol. The structure includes:

  • A bromine atom at the para position relative to the aldehyde group.
  • A hydroxypyrrolidine ring , which is known for its influence on central nervous system activity.

This combination enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may interact with neurotransmitter systems. The presence of the pyrrolidine ring suggests potential effects on neurotransmitter receptors, which could modulate central nervous system functions. Specifically, it may influence pathways related to mood regulation and cognitive function.

Antimicrobial Properties

Research has suggested that compounds similar to this compound exhibit antimicrobial activity. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been shown to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism could elucidate its therapeutic effects and side effects, contributing to a better understanding of its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inflammatory Response Modulation :
    • A study on similar brominated benzaldehydes revealed their ability to suppress inflammatory responses in vitro by inhibiting key pro-inflammatory mediators such as iNOS and COX-2 in RAW 264.7 cells . This suggests that this compound may also exhibit anti-inflammatory properties.
  • Antitrypanosomal Activity :
    • Research into related compounds has identified promising antitrypanosomal activities against Trypanosoma brucei, which causes human African trypanosomiasis. These studies highlight the potential for derivatives like this compound to serve as leads in developing new treatments for neglected diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compound C10_{10}H12_{12}BrNHydroxypyrrolidine moietyPotential CNS activity due to pyrrolidine
5-Bromo-2-hydroxybenzaldehyde C7_{7}H5_{5}BrOContains hydroxyl groupLacks pyrrolidine structure
Benzaldehyde, 2-bromo-4-(1-pyrrolidinyl) C10_{10}H10_{10}BrNPyrrolidine ring presentNo hydroxyl group; different reactivity

The unique combination of the bromine substituent and hydroxypyrrolidine moiety distinguishes this compound from other similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde?

The synthesis typically involves sequential functionalization of the benzaldehyde core. Key steps include bromination at the 4-position and coupling the 3-hydroxypyrrolidine moiety at the 2-position. Challenges include regioselectivity during bromination and protecting the hydroxyl group in pyrrolidine to avoid side reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical, as seen in analogous benzaldehyde derivatives requiring protective groups like tert-butyldimethylsilyl (TBS) for hydroxyl stability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (~10 ppm), bromine substitution (deshielded aromatic protons), and pyrrolidine ring integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at 285.04 g/mol for C11_{11}H11_{11}BrNO2_2).
  • HPLC : Assesses purity (>95% by area under the curve), especially critical for intermediates in medicinal chemistry .

Q. How does the 3-hydroxypyrrolidine group influence solubility and reactivity?

The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and may participate in hydrogen bonding, affecting crystallinity. However, it can act as a nucleophile, requiring protection (e.g., acetylation) during reactions like Suzuki-Miyaura coupling to prevent undesired side reactions .

Advanced Research Questions

Q. What computational methods are recommended to study electronic effects of substituents on this compound’s reactivity?

Density Functional Theory (DFT) calculations can model electron distribution, predicting sites for electrophilic/nucleophilic attack. For example, the aldehyde group’s electron-withdrawing effect activates the aromatic ring for bromine substitution, while the pyrrolidine’s electron-donating hydroxyl may stabilize transition states in cross-coupling reactions .

Q. How can Structure-Activity Relationship (SAR) studies be designed for derivatives of this compound?

  • Variation of Substituents : Introduce electron-donating/withdrawing groups (e.g., -NO2_2, -OCH3_3) at the 5-position to assess impact on bioactivity.
  • Pyrrolidine Modifications : Replace 3-hydroxypyrrolidine with other heterocycles (e.g., piperidine, morpholine) to evaluate steric and electronic effects.
  • Biological Assays : Pair synthetic modifications with in vitro enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Q. What strategies mitigate byproduct formation during bromination of the benzaldehyde scaffold?

  • Controlled Reaction Conditions : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to minimize di-bromination.
  • Catalytic Additives : FeCl3_3 or ZnBr2_2 can enhance regioselectivity for mono-bromination, as demonstrated in brominated benzaldehyde derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Sensitivity : The aldehyde group is prone to oxidation in basic conditions; maintain neutral to slightly acidic buffers (pH 6–7) during biological assays.
  • Thermal Stability : Decomposition occurs above 150°C; storage at 2–8°C in amber vials under nitrogen is recommended to prevent degradation .

Q. Data Contradiction Analysis

Q. Conflicting reports on bromination efficiency: How to resolve discrepancies in yield optimization?

Discrepancies often arise from solvent choice (e.g., DCM vs. acetic acid) or brominating agents (Br2_2 vs. NBS). Systematic screening via Design of Experiments (DoE) can identify optimal parameters. For instance, NBS in acetic acid at 0°C yields >80% mono-brominated product, while Br2_2 in DCM leads to over-bromination .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Bromination Step

ParameterOptimal ConditionImpact on Yield
Brominating AgentNBS85% mono-product
SolventAcetic AcidPrevents di-Br
Temperature0–5°CMinimizes side reactions

Table 2. Stability Assessment Under Storage Conditions

ConditionDegradation Rate (%/month)
25°C, exposed to air15%
2–8°C, N2_2 atmosphere<2%

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12BrNO2/c12-9-2-1-8(7-14)11(5-9)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2

InChI Key

GJNJLPSDJFPTIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

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